molecular formula C15H13ClN4O2S B10904925 4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10904925
M. Wt: 348.8 g/mol
InChI Key: RQKIHHLYDSISPI-CNHKJKLMSA-N
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Description

4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound It features a complex structure with multiple functional groups, including a triazole ring, a furan ring, and a chloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the chloromethylphenoxy group: This step might involve nucleophilic substitution reactions to attach the chloromethylphenoxy group to the furan ring.

    Formation of the triazole ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furan ring.

    Reduction: Reduction reactions could target the triazole ring or the chloromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as drugs or diagnostic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[((E)-1-{5-[(2-BROMO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[((E)-1-{5-[(2-FLUORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

4-[(E)-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13ClN4O2S/c1-10-3-2-4-13(16)14(10)21-8-12-6-5-11(22-12)7-18-20-9-17-19-15(20)23/h2-7,9H,8H2,1H3,(H,19,23)/b18-7+

InChI Key

RQKIHHLYDSISPI-CNHKJKLMSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=N/N3C=NNC3=S

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=NN3C=NNC3=S

Origin of Product

United States

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